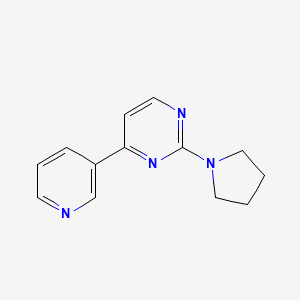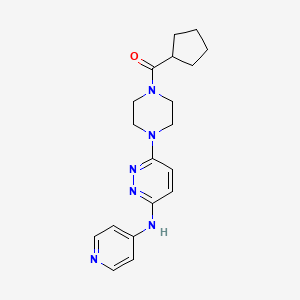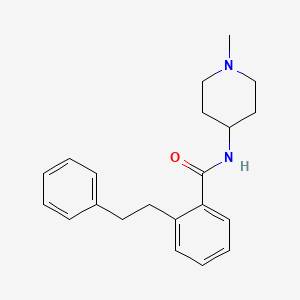
4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine
Overview
Description
4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyridine ring and a pyrimidine ring connected through a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carbaldehyde with pyrrolidine and a suitable pyrimidine precursor under reflux conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine or pyrimidine rings.
Scientific Research Applications
4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyridazine
- 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrazole
- 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyridine
Uniqueness
4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of a pyridine ring and a pyrimidine ring connected through a pyrrolidine moiety. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development. Its versatility in undergoing various chemical reactions also enhances its utility in synthetic chemistry.
Properties
IUPAC Name |
4-pyridin-3-yl-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-9-17(8-1)13-15-7-5-12(16-13)11-4-3-6-14-10-11/h3-7,10H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFBZDUIMAIQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-furyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464978.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one](/img/structure/B4464980.png)
![1-[(4-chlorophenyl)sulfonyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B4464993.png)
![N-1,3-benzodioxol-5-yl-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B4464995.png)
![3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE](/img/structure/B4465019.png)
![5-(4-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4465026.png)

![1-(ethylsulfonyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4465043.png)
![1-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4465052.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B4465057.png)

![N-benzyl-1-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4465075.png)
![Cycloheptyl[(4-fluoro-3-methylphenyl)sulfonyl]amine](/img/structure/B4465083.png)
![N-(2-fluorophenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4465091.png)
